molecular formula C19H15NO3S B14548823 Methyl 2-benzamido-5-phenylthiophene-3-carboxylate CAS No. 62187-96-6

Methyl 2-benzamido-5-phenylthiophene-3-carboxylate

Cat. No.: B14548823
CAS No.: 62187-96-6
M. Wt: 337.4 g/mol
InChI Key: CLPIEQOJZOLPPT-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-5-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzamido-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzamide with a thiophene derivative under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamido-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

Methyl 2-benzamido-5-phenylthiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzamido-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Methyl 2-benzamido-5-phenylthiophene-3-carboxylate stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. Its benzamido and phenyl groups enhance its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

62187-96-6

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-benzamido-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H15NO3S/c1-23-19(22)15-12-16(13-8-4-2-5-9-13)24-18(15)20-17(21)14-10-6-3-7-11-14/h2-12H,1H3,(H,20,21)

InChI Key

CLPIEQOJZOLPPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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